An In-depth Technical Guide to Taltobulin and its Synthetic Intermediates
An In-depth Technical Guide to Taltobulin and its Synthetic Intermediates
Introduction
Taltobulin, also known as HTI-286, is a potent, fully synthetic analog of the natural tripeptide hemiasterlin.[] It functions as a powerful inhibitor of tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and apoptosis.[2][3] This activity makes Taltobulin a significant compound in cancer research and for the development of antibody-drug conjugates (ADCs).[2][4] This guide provides a technical overview of Taltobulin, including its chemical properties and synthetic pathway. While specific data for a designated "Taltobulin intermediate-8" is not publicly available, this document will focus on the parent compound and the general synthetic strategy involving its precursors.
Chemical and Physical Properties of Taltobulin
The following table summarizes the key chemical and physical properties of Taltobulin.
| Property | Value | Source |
| CAS Number | 228266-40-8 | [][3] |
| Molecular Formula | C27H43N3O4 | [][4] |
| Molecular Weight | 473.6 g/mol | [5] |
| IUPAC Name | (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | [5] |
| Synonyms | HTI-286, SPA-110 | [][3][5] |
| Purity | 99.82% | [3] |
| Storage Temperature | -20°C | [4] |
Synthesis of Taltobulin: A Convergent Approach
The synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of individual building blocks that are subsequently combined.[6] This strategy allows for efficient construction of the final complex molecule. The key steps in the synthesis include the formation of specific stereocenters and peptide bond formation.
Key Building Blocks and Reactions:
The synthesis involves the preparation of several key intermediates. While information on a specific "intermediate-8" is unavailable, the literature describes the synthesis and use of other numbered intermediates such as:
-
Taltobulin intermediate-1 [7]
-
Taltobulin intermediate-2 [8]
-
Taltobulin intermediate-3 [9]
-
Taltobulin intermediate-9 [10]
-
Taltobulin intermediate-12 [11]
The overall synthetic strategy can be summarized as follows:
-
Preparation of Building Blocks: The synthesis commences with the preparation of three key molecular fragments.[6]
-
Stereoselective Synthesis: Methods such as the Evans chiral auxiliary method are employed to introduce the desired stereochemistry in the building blocks.[6]
-
Peptide Coupling: The prepared building blocks are sequentially joined together using standard peptide coupling reactions.[6]
-
Olefin Formation: A Wittig olefination reaction is utilized to establish the E-double bond configuration present in the final molecule.[6]
-
Purification: The final product, Taltobulin, is purified using techniques such as reverse-phase HPLC, particularly for obtaining the TFA salt on a smaller scale.[6] For larger quantities, trituration or crystallization is used to isolate the pure compound.[6]
A simplified workflow for the convergent synthesis of Taltobulin is depicted in the following diagram.
Caption: A simplified flowchart illustrating the convergent synthetic strategy for Taltobulin.
Mechanism of Action
Taltobulin exerts its potent cytotoxic effects by interfering with microtubule dynamics.[2] It binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the cellular cytoskeleton leads to a halt in the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis, or programmed cell death.[5] A notable feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other anti-microtubule agents like taxanes.[3]
Applications in Research and Drug Development
Taltobulin's potent anti-proliferative activity against a wide range of human tumor cell lines, with a mean IC50 of 2.5 ± 2.1 nM, highlights its potential as a therapeutic agent.[] Its primary application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[4] In an ADC, a monoclonal antibody that targets a specific tumor antigen is linked to a potent cytotoxic agent like Taltobulin. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.
Experimental Protocols
Detailed experimental protocols for the synthesis of Taltobulin are proprietary and can be found in the patent literature. However, the general procedures involve standard organic synthesis techniques.
General Peptide Coupling Protocol (Example): A representative peptide coupling step would involve dissolving the carboxylic acid-containing building block and the amine-containing building block in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, for example, HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), and a non-nucleophilic base like diisopropylethylamine (DIPEA) are then added.[12] The reaction is typically stirred at room temperature until completion, which is monitored by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the coupling reagents and other water-soluble byproducts. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by reverse-phase HPLC to yield the desired coupled product.[6]
Final Deprotection: The final step in the synthesis often involves the removal of protecting groups. For instance, an acid-labile protecting group like a Boc (tert-butyloxycarbonyl) group can be removed using trifluoroacetic acid (TFA).[12] The final product is then isolated and purified as described above.
Conclusion
Taltobulin is a promising synthetic molecule with significant potential in oncology. Its potent inhibition of tubulin polymerization and its ability to overcome certain forms of drug resistance make it an attractive candidate for cancer therapy, particularly as a payload in ADCs. The convergent synthetic strategy allows for its efficient production, enabling further research and clinical development. While specific details on "Taltobulin intermediate-8" are not available, the understanding of the overall synthetic pathway provides a solid foundation for researchers in the field.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Taltobulin, 228266-40-8 | BroadPharm [broadpharm.com]
- 5. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]
- 9. immunomart.com [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
